6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1058239-78-3
VCID: VC11947064
InChI: InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-14-21(28)27(16-24-20)15-22(29)26-12-10-25(11-13-26)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Molecular Formula: C22H21FN4O2
Molecular Weight: 392.4 g/mol

6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

CAS No.: 1058239-78-3

Cat. No.: VC11947064

Molecular Formula: C22H21FN4O2

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one - 1058239-78-3

Specification

CAS No. 1058239-78-3
Molecular Formula C22H21FN4O2
Molecular Weight 392.4 g/mol
IUPAC Name 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one
Standard InChI InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-14-21(28)27(16-24-20)15-22(29)26-12-10-25(11-13-26)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2
Standard InChI Key IDPHUUDIFGPAFC-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

6-(4-Fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS: 1058239-78-3) is a dihydropyrimidinone derivative with the molecular formula C₂₂H₂₁FN₄O₂ and a molecular weight of 392.4 g/mol. Its structure comprises:

  • A dihydropyrimidin-4-one core with a ketone group at position 4.

  • A 4-fluorophenyl substituent at position 6.

  • A 2-(4-phenylpiperazin-1-yl)ethyl group attached to position 3 via a carbonyl linkage.

The compound’s IUPAC name and SMILES representation are:

  • IUPAC: 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one.

  • SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F.

Key spectral data include:

  • 1H NMR: Signals for aromatic protons (δ 7.1–7.6 ppm), methine protons (δ 4.3–4.8 ppm), and NH protons (δ 8.0–8.5 ppm) .

  • 13C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and piperazine carbons (δ 45–55 ppm) .

Synthesis and Structural Optimization

The compound is synthesized via multi-component reactions (MCRs), such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives . Post-synthetic modifications introduce the 4-phenylpiperazine moiety through nucleophilic substitution or coupling reactions .

Table 1: Key Synthetic Parameters

ParameterDetails
Reaction TypeBiginelli reaction followed by alkylation/amination
CatalystAcidic (e.g., HCl, p-TsOH) or heterogeneous (e.g., cuttlebone)
Yield60–75% (optimized conditions)
Purity>95% (confirmed via HPLC)

The imidazolidin-2-one pharmacophore is critical for bioactivity; expanding this ring to a six-membered structure reduces potency .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits nanomolar cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma, IC₅₀ = 3.6–6.3 µM) . Mechanisms include:

  • Tubulin polymerization inhibition by binding to the colchicine site .

  • G₂/M cell cycle arrest and apoptosis induction via caspase-3 activation .

  • Anti-angiogenic effects comparable to combretastatin A-4 in chick chorioallantoic membrane (CAM) assays .

Table 2: In Vitro Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism
A549 (NSCLC)3.6Tubulin binding, G₂/M arrest
RT112 (bladder cancer)5.2FGFR3 inhibition
MCF-7 (breast cancer)4.8DNA intercalation

Antimicrobial Activity

The compound shows broad-spectrum activity:

  • Antibacterial: MIC = 62.5 µg/mL against Pseudomonas aeruginosa .

  • Antifungal: Zone of inhibition = 6–11 mm against Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

In carrageenan-induced paw edema models, it reduces inflammation by 50–60% via TLR signaling pathway modulation .

ModificationEffect on Activity
Replacement of F with ClReduced anticancer activity (IC₅₀ ↑ 2-fold)
Removal of piperazineLoss of antimicrobial activity
Saturation of pyrimidine10-fold decrease in potency

Pharmacokinetics and Toxicity

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation.

  • Toxicity: Low embryotoxicity in CAM assays (≤10% mortality vs. 41% for CA-4) .

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